molecular formula C26H28Cl2N2O2 B11094195 3-chloro-N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-4-(piperidin-1-yl)aniline

3-chloro-N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-4-(piperidin-1-yl)aniline

Cat. No.: B11094195
M. Wt: 471.4 g/mol
InChI Key: PHNHVILUWGKEFQ-UHFFFAOYSA-N
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Description

3-chloro-N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-4-(piperidin-1-yl)aniline is a complex organic compound with the molecular formula C26H28Cl2N2O2 . It is characterized by the presence of multiple functional groups, including chloro, methoxy, and piperidinyl groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-4-(piperidin-1-yl)aniline typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling , a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes . These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-4-(piperidin-1-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds , palladium catalysts , and various solvents such as toluene and dimethylformamide . Reaction conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones or carboxylic acids , while reduction reactions may produce alcohols or amines .

Scientific Research Applications

3-chloro-N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-4-(piperidin-1-yl)aniline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-chloro-N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-4-(piperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways . The compound may act by binding to enzymes or receptors , thereby modulating their activity. This can lead to various biological effects , such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-4-(piperidin-1-yl)aniline is unique due to its specific combination of functional groups , which confer distinct chemical reactivity and biological activity . The presence of the piperidinyl group differentiates it from other similar compounds, potentially enhancing its pharmacological properties .

Properties

Molecular Formula

C26H28Cl2N2O2

Molecular Weight

471.4 g/mol

IUPAC Name

3-chloro-N-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-4-piperidin-1-ylaniline

InChI

InChI=1S/C26H28Cl2N2O2/c1-31-26-15-19(9-12-25(26)32-18-20-7-3-4-8-22(20)27)17-29-21-10-11-24(23(28)16-21)30-13-5-2-6-14-30/h3-4,7-12,15-16,29H,2,5-6,13-14,17-18H2,1H3

InChI Key

PHNHVILUWGKEFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)N3CCCCC3)Cl)OCC4=CC=CC=C4Cl

Origin of Product

United States

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